N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride
Overview
Description
Synthesis Analysis
NATBH is synthesized by heating benzoyl chloride, 5-[2-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylic acid. More detailed synthesis methods are not available in the search results.Molecular Structure Analysis
The molecular formula of NATBH is C11H14ClN5O . The average mass is 267.715 Da and the monoisotopic mass is 267.088684 Da .Physical And Chemical Properties Analysis
NATBH is a white crystalline compound. The InChI code is 1S/C9H12N2O.ClH/c10-6-7-11-9(12)8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H,11,12);1H .Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives have been extensively studied for their pharmacological significance, showcasing a broad spectrum of biological activities. The interest in these compounds arises from their structural versatility, which allows for the development of novel drugs with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This interest also extends to treating several neglected diseases, highlighting the compounds' potential in addressing emerging health challenges (Ferreira et al., 2013).
Synthesis and Applications
The synthesis of triazole derivatives, including methods involving 1,2,3- and 1,2,4-triazoles, plays a critical role in the development of compounds for various applications. These methods facilitate the creation of molecules with significant biological activity, including those with potential antitumor, antimicrobial, and antifungal properties. The diverse synthetic routes reviewed indicate the ongoing interest and potential for new biologically active triazole-based compounds (Kaushik et al., 2019).
Biological Activities
The biological features of 1,2,4-triazole derivatives have been a subject of extensive study, showing a wide range of activities such as antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. These activities underscore the therapeutic potential of triazole derivatives in drug discovery and the development of new treatments for various diseases (Ohloblina, 2022).
Chemical Modeling and Systematization
Efforts in chemical modeling and systematization have been directed towards understanding and expanding the utility of 1,2,4-triazole derivatives. By synthesizing and evaluating these compounds across different biological targets, researchers aim to uncover new prototypes for addressing both existing and emerging health challenges. This endeavor is critical for developing new drugs against resistant bacteria and neglected diseases affecting humanity, especially in vulnerable populations (Ferreira et al., 2013).
Safety And Hazards
properties
IUPAC Name |
N-[5-(2-aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O.ClH/c12-7-6-9-13-11(16-15-9)14-10(17)8-4-2-1-3-5-8;/h1-5H,6-7,12H2,(H2,13,14,15,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIPONIBOPJLDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.